ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry . This compound, like other indole derivatives, is of interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves several steps. Typically, the synthesis starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the indole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of carbamoylmethoxy and ethyl ester groups through reactions such as esterification and carbamoylation.
Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled reaction environments.
Chemical Reactions Analysis
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used, leading to a variety of functionalized indole derivatives.
Scientific Research Applications
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives:
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-20-15(19)14-9(2)17(3)12-6-5-10(7-11(12)14)21-8-13(16)18/h5-7H,4,8H2,1-3H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUNAXFMSXQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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